1-Desmethyl-7-depyrazine-7-chloro Norfloxacin
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Overview
Description
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is a derivative of Norfloxacin, a fluoroquinolone antibiotic. This compound is known for its unique chemical structure and properties, making it a valuable active pharmaceutical ingredient (API) for research purposes . It has a molecular weight of 255.63 g/mol and is identified by the CAS number 70032-16-5 .
Preparation Methods
The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves several steps, starting from Norfloxacin. The process typically includes the removal of the methyl group and the introduction of a chlorine atom at the 7th position of the pyrazine ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of fluoroquinolone derivatives.
Biology: It is used in biological studies to investigate its effects on bacterial cells and its potential as an antibacterial agent.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of Norfloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin can be compared with other fluoroquinolone derivatives, such as:
Norfloxacin: The parent compound, which has a broader spectrum of antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A more potent fluoroquinolone with a longer half-life and better tissue penetration.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacological properties and potential advantages in certain research applications .
Properties
Molecular Formula |
C11H7ClFNO3 |
---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-14-4-6(11(16)17)10(15)5-2-8(13)7(12)3-9(5)14/h2-4H,1H3,(H,16,17) |
InChI Key |
FAAPYLBTHHVCQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.